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Compound of Interest |

Compound Name: 6-Chloro-2-ethoxy-3-nitropyridine
CAS No.: 1094323-19-9
Cat. No.: B3081000
. J

Executive Summary

6-Chloro-2-ethoxy-3-nitropyridine (MW: 202.59 Da) is a highly functionalized pyridine
derivative used frequently as a scaffold in drug discovery. Its mass spectral signature is defined
by three competing functionalities: the ethoxy group (alkyl loss), the nitro group (radical
loss/ortho-effects), and the chlorine atom (isotopic clustering).

This guide compares its fragmentation patterns against structural analogs to highlight
diagnostic peaks, providing a self-validating protocol for identification in complex matrices.

Compound Profile & Isotopic Signature

Before analyzing fragmentation, the molecular ion (M*") must be validated via its isotopic
envelope.
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Feature

Specification

Mass Spectral Implication

Formula

C7H7CIN203

Monoisotopic Mass: 202.01 Da

Chlorine Signature

35C| (75.8%) / 37Cl (24.2%)

M (202) and M+2 (204) appear
in a 3:1 intensity ratio. This
pattern persists in all
fragments retaining the ClI

atom.

Nitrogen Rule

2 Nitrogens (Even)

Even M*" mass (202).
Fragments losing odd-electron
radicals (e.g., *NO2) will yield

even-mass cations.

Comparative Fragmentation Analysis

To ensure accurate identification, we compare the target compound with its Methoxy analog.

This comparison isolates the specific fragmentation channels driven by the ethyl chain.

: ison: Efl hoxy Substi

Feature

6-Chloro-2-ethoxy-3-
nitropyridine (Target)

6-Chloro-2-methoxy-3-
nitropyridine (Analog)

Primary Loss

Loss of Ethylene (-28 Da)

Loss of Formaldehyde (-30 Da)
or «CHs (-15)

McLafferty-type
Rearrangement (4-center

Simple radical cleavage or H-

Mechanism o ) transfer. No B-hydrogen
elimination). Requires 3- )
available for alkene loss.
hydrogen.
m/z 174 (Base Peak
) ) m/z 158 (Loss of CH20) or m/z
Resulting lon Candidate). Structure: N-H

Pyridone tautomer.

173 (Loss of «CHs3).

Diagnostic Value

High. The transition

is specific to ethyl/alkyl ethers.

High. Absence of M-28 peak
distinguishes it from the ethoxy

species.
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Analyst Note: If your spectrum shows a loss of 15 Da (*CHs) rather than 28 Da (CzH4), you

likely have the methoxy impurity or a degradation product, not the target ethoxy compound.

Detailed Fragmentation Pathways (El Source)

The fragmentation is driven by the "Ortho Effect"—the proximity of the 2-ethoxy and 3-nitro
groups—and the lability of the C-O bond.

Pathway A: The "Ortho-Ethoxy" Rearrangement
(Dominant)

The most thermodynamically favorable pathway involves the loss of the ethyl chain as a neutral
ethylene molecule.

o Mechanism: A four-membered transition state allows the transfer of a 3-hydrogen from the
ethoxy group to the pyridine nitrogen or the ether oxygen, expelling ethylene (CzHa).

e Transition: m/z 202 (M*")

miz 174 (M - 28).

e Product: 6-Chloro-3-nitro-2-pyridone. This ion is highly stable and often constitutes the Base
Peak (100%).

Pathway B: Nitro Group Cleavage

Typical of nitroaromatics, but often secondary to the ethoxy rearrangement.
e Loss of[1] *NOz2: Direct cleavage of the C-N bond.
o Transition: m/z 202

m/z 156 (M - 46).
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e Loss of[1] *NO: Rearrangement to a nitrite ester followed by cleavage.
o Transition: m/z 202
m/z 172 (M - 30).
Pathway C: Secondary Fragmentation (From m/z 174)
The stable pyridone ion (m/z 174) fragments further:
e Loss of[1] *NO2: m/z 174

m/z 128.

e Loss of CO: Expulsion of carbon monoxide from the pyridone ring (common in cyclic
amides/lactams).

o Transition: m/z 128
m/z 100.
e Loss of Cl: m/z 128
m/z 93 (Loss of «Cl).

Visualization of Signhaling Pathways

The following diagram illustrates the hierarchical fragmentation tree.
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Caption: Hierarchical fragmentation tree for 6-Chloro-2-ethoxy-3-nitropyridine under Electron

lonization (70 eV).

Experimental Protocol: Optimal Acquisition

To reproduce these results, follow this self-validating workflow.

Step 1: Sample Preparation

e Solvent: Dissolve 1 mg in 1 mL of Acetonitrile (ACN) or Methanol (MeOH).

o Note: Avoid protic solvents if analyzing by GC-MS to prevent transesterification in the

injector port.
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o Concentration: Dilute to 10 pg/mL for direct infusion or GC-MS.

Step 2: Instrument Configuration

e Method A: GC-MS (Electron lonization - Hard)

o

Column: DB-5ms or equivalent (Non-polar).

[¢]

Source Temp: 230°C.

[¢]

Electron Energy: 70 eV.[2]

[e]

Scan Range: m/z 40-300.

o

Why: Provides the rich structural fingerprint described above.
e Method B: LC-MS (Electrospray - Soft)

o Mode: Positive (+).

o Mobile Phase: Water/ACN + 0.1% Formic Acid.

o Expected lon: [M+H]* = 203.0.

o Why: Confirms molecular weight and purity without extensive fragmentation.

Step 3: Data Validation (The "3-Point Check")

e Check Parent: Is m/z 202 present?
e Check Isotope: Is the 202:204 ratio approx 3:1? (Confirms Chlorine).

e Check Neutral Loss: Is there a strong peak at m/z 174 (M-28)? (Confirms Ethoxy).

Predicted Mass Spectrum Data Table
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Intensity . Fragment
m/z (3>Cl) m/z (3’Cl) lon Identity Loss
(Est.) Formula

Molecular lon  [C7H7CIN203]

202 204 40-60% _ -
(M*) "
Ortho-loss of [C7H6CIN202]

185 187 <10% -17 (*OH)
OH +
Pyridone [CsH3CIN203]

174 176 100% (Base) -28 (C2Ha4)
Core +
Nitro

[C7H7CIN202]

172 174 10-20% Rearrangeme . -30 (NO)
nt

156 158 20-30% De-nitration [C7H-CIO]* -46 (NO2)
Secondary

128 130 30-50% [CsHsCIO* -28 & -46
Core
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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